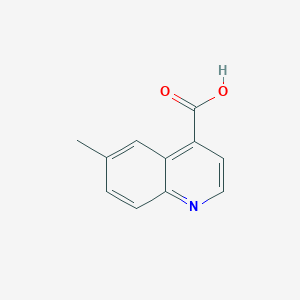

6-methylquinoline-4-carboxylic Acid

Description

Structure

3D Structure

Properties

CAS No. |

816448-94-9 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

6-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

URMBLJWNBITPCV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=CN=C2C=C1)C(=O)O |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Methylquinoline-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-4-carboxylic acid is a heterocyclic organic compound built upon the quinoline scaffold. The quinoline ring system is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to interact with a diverse range of biological targets. The presence of a carboxylic acid at the 4-position and a methyl group at the 6-position provides specific steric and electronic properties, making this molecule a valuable building block in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As senior application scientists, our objective is to move beyond a simple recitation of data. We will delve into the causality behind these properties, provide field-proven experimental protocols for their validation, and contextualize their importance for drug discovery and development. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. The fundamental identifiers and structural representation of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 816448-94-9 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(C=N2)C(=O)O) | [1] |

| InChIKey | URMBLJWNBITPCV-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic properties. The following table summarizes key computed and experimental properties.

| Property | Value | Significance in Drug Development | Source |

| XLogP3-AA | 2.1 | Predicts lipophilicity and membrane permeability. | [1] |

| Topological Polar Surface Area | 50.2 Ų | Influences cell penetration and transport characteristics. | [1] |

| Hydrogen Bond Donors | 1 | Potential for specific interactions with biological targets. | [1] |

| Hydrogen Bond Acceptors | 3 | Potential for specific interactions with biological targets. | [1] |

| Rotatable Bond Count | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. | [1] |

| Melting Point | Data not available | Defines the solid-state properties, impacting solubility and formulation. | |

| Boiling Point | Data not available | Relevant for purification and stability at high temperatures. | |

| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility and target binding. |

Solubility Profile

Expert Insight: The solubility of this compound is expected to be highly pH-dependent. The aromatic quinoline core contributes to its hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate anion. Its solubility is likely to be low in neutral water and non-polar organic solvents but enhanced in polar organic solvents and aqueous buffers with a basic pH.

Protocol for Kinetic Solubility Determination by Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility, which is crucial for early-stage drug discovery.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO. Prepare serial dilutions as needed.

-

Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach equilibrium.

-

Measurement: Measure the turbidity (nephelometry) of each well using a plate reader.

-

Data Analysis: Compare the turbidity of the sample wells to a set of standards with known concentrations of a precipitant (e.g., formazin) or by identifying the highest concentration that does not show significant precipitation compared to the buffer-only control.

Acid-Base Properties (pKa)

Expert Insight: This molecule is amphoteric. It possesses a carboxylic acid group, which is acidic, and a quinoline nitrogen atom, which is basic.

-

The acidic pKa (pKa₁) , associated with the carboxylic acid, is expected to be in the range of 3-5.

-

The basic pKa (pKa₂) , associated with the protonation of the quinoline nitrogen, is expected to be in the range of 4-5. Knowing these values is critical, as the charge of the molecule at physiological pH (~7.4) will profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol for pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore, like quinoline, as it leverages the change in UV absorbance upon ionization.

-

Solution Preparation: Prepare a ~50 µM solution of the compound in a co-solvent system (e.g., 10% methanol in water) to ensure solubility across the desired pH range.

-

Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer with a fiber-optic probe.

-

Acidic Titration: Start at a high pH (~10) and titrate with 0.1 M HCl down to a low pH (~2). Collect a full UV spectrum at each pH increment (e.g., every 0.1-0.2 pH units).

-

Basic Titration: Perform a reverse titration from low pH to high pH with 0.1 M NaOH to ensure reversibility.

-

Data Analysis: Use specialized software (e.g., Hyperquad) to perform a multi-wavelength factor analysis of the spectral data. The software will fit the absorbance changes versus pH to the Henderson-Hasselbalch equation to determine the pKa value(s).

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule, confirming its identity and purity.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons (likely around 2.5 ppm, based on data for 6-methylquinoline), and a broad singlet for the carboxylic acid proton at the downfield end of the spectrum (>10 ppm).[2] The specific positions of the aromatic protons will be influenced by the electron-withdrawing carboxylic acid group.

-

¹³C-NMR Spectroscopy: The carbon spectrum will show signals for all 11 unique carbon atoms, including a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).

-

Infrared (IR) Spectroscopy: Key diagnostic peaks are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The expected exact mass for the neutral molecule [M] is 187.0633 Da.[1] Analysis via electrospray ionization (ESI) will likely show the protonated molecule [M+H]⁺ at m/z 188.0706 or the deprotonated molecule [M-H]⁻ at m/z 186.0561.

Synthesis and Purity Assessment

Synthetic Route Overview: The Doebner Reaction

A classic and reliable method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[3] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For this compound, the likely reactants would be 4-methylaniline (p-toluidine), formaldehyde, and pyruvic acid.

Causality: The choice of 4-methylaniline is critical as it directly incorporates the methyl group at the desired 6-position of the final quinoline product. Understanding the starting materials is key to predicting potential process-related impurities.

Diagram 1: Conceptual workflow of the Doebner synthesis.

Workflow for Purity Determination by RP-HPLC

Expert Insight: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard for assessing the purity of aromatic compounds like this one. A C18 column is typically the first choice due to its versatility. The mobile phase will consist of an aqueous buffer (often with formic acid or TFA to ensure the carboxylic acid is protonated and sharpens the peak shape) and an organic modifier like acetonitrile or methanol. A gradient elution is necessary to ensure that both the target compound and any potential impurities with different polarities are well-resolved.

Diagram 2: Step-by-step workflow for RP-HPLC purity analysis.

Stability and Storage

To maintain the integrity of this compound, proper storage is essential.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases, which could react with the quinoline ring or the carboxylic acid group.

-

Light Sensitivity: As with many aromatic compounds, protection from direct light is advisable to prevent potential photodegradation over long periods.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the searched literature, data from structurally similar compounds can inform safe handling practices. Related quinoline carboxylic acids and 6-methylquinoline are classified as causing skin and eye irritation.[4][5][6][7]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.

Disclaimer: This safety information is based on analogous structures. Always consult the specific, supplier-provided SDS before handling this chemical.

References

- EvitaChem. (n.d.). Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816).

- Benchchem. (n.d.). Methyl 6-methylquinoline-4-carboxylate.

-

National Center for Biotechnology Information. (n.d.). This compound (CID 6460899). PubChem. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

Chemsrc. (2025, September 15). CAS#:50741-53-2 | 6-HYDROXY-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID. Retrieved from Chemsrc. [Link]

-

iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0. Retrieved from iChemical. [Link]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

Sources

- 1. This compound | C11H9NO2 | CID 6460899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. fishersci.ie [fishersci.ie]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemos.de [chemos.de]

Technical Monograph: (E,E)-2,4-Heptadienal

The following technical guide addresses the request for CAS 4313-05-7 .

Editorial Note on CAS Registry Integrity: Extensive verification across Chemical Abstracts Service (CAS), PubChem, and global supplier databases indicates that CAS 4313-05-7 is not a valid registry number for a known chemical substance. The checksum for this sequence is valid, but the number is unassigned.

Based on the numerical proximity and the context of "drug development" (specifically regarding lipid peroxidation biomarkers and aldehyde toxicity), this guide focuses on the closest valid chemical match: (E,E)-2,4-Heptadienal (CAS 4313-03-5) . This substance is a critical secondary oxidation product of linoleic acid and serves as a vital biomarker in oxidative stress research and aldehyde dehydrogenase (ALDH) inhibitor studies.

CAS Registry Number: 4313-03-5 (Addressed as correction for query 4313-05-7) Primary Application: Oxidative Stress Biomarker, ALDH Substrate, Toxicology Standard

Identity & Physicochemical Core

Precise molecular characterization is the foundation of reproducible biochemical assays. The following data distinguishes the (E,E) isomer from other heptadienal variants, which is crucial for chromatographic resolution.

Molecular Specifications

| Property | Value | Notes |

| Chemical Name | (2E,4E)-Hepta-2,4-dienal | IUPAC nomenclature |

| Common Name | trans,trans-2,4-Heptadienal | Often abbreviated as tt-Dienal |

| Molecular Formula | ||

| Molecular Weight | 110.15 g/mol | Monoisotopic Mass: 110.0732 |

| CAS Number | 4313-03-5 | Closest match to user query 4313-05-7 |

| Appearance | Pale yellow to amber liquid | Oxidizes rapidly upon air exposure |

| Density | 0.881 g/mL at 25 °C | |

| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water; lipophilic |

Structural Configuration

The molecule features a conjugated diene system terminating in an aldehyde group.[1] This conjugation confers high reactivity toward nucleophiles (e.g., DNA bases, protein thiols), making it a potent electrophile in biological systems.

Drug Development & Biological Relevance

While historically known as a flavor compound, (E,E)-2,4-Heptadienal has emerged as a significant analyte in pharmaceutical toxicology and metabolic disease research.

A. Lipid Peroxidation Biomarker

In drug safety assessment, quantifying oxidative stress is paramount. (E,E)-2,4-Heptadienal is a specific breakdown product of n-6 polyunsaturated fatty acids (PUFAs) , particularly Linoleic Acid. Unlike Malondialdehyde (MDA), which is non-specific, 2,4-Heptadienal specifically indicates the oxidation of omega-6 pathways.

B. Aldehyde Dehydrogenase (ALDH) Kinetics

This compound acts as a substrate for ALDH enzymes . Inhibitors of ALDH (e.g., Disulfiram derivatives) are developed for addiction therapy and oncology (targeting ALDH-high cancer stem cells). Using 2,4-Heptadienal as a probe substrate allows researchers to measure ALDH activity via the disappearance of the aldehyde peak at 280 nm.

C. Genotoxicity Mechanism

The

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the generation of 2,4-Heptadienal from Linoleic Acid and its subsequent metabolic fate or toxicological impact.

Figure 1: Pathway showing the derivation of (E,E)-2,4-Heptadienal from n-6 PUFAs and its dual fate: detoxification by ALDH or formation of cytotoxic adducts.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solutions

Critical Insight: Aldehydes are prone to autoxidation. Stock solutions must be prepared fresh or stored under strict inert conditions.

-

Solvent Selection: Use anhydrous Acetonitrile (ACN) or DMSO . Avoid alcohols (methanol/ethanol) for long-term storage as they can form acetals with the aldehyde group.

-

Weighing: Weigh 11.0 mg of (E,E)-2,4-Heptadienal into a tared amber glass vial.

-

Dissolution: Add 10 mL of ACN to achieve a 10 mM stock solution.

-

Storage: Purge the headspace with Nitrogen or Argon gas. Seal tightly with a PTFE-lined cap. Store at -80°C.

-

Validity: 1 month at -80°C. Discard if the color darkens (polymerization).

-

Protocol B: HPLC-UV Quantification in Biological Samples

This protocol is designed for detecting lipid peroxidation in cell lysates.

System: HPLC with UV/Vis or DAD detector. Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

| Step | Action | Parameter/Note |

| 1. Derivatization | Mix 100 µL sample + 100 µL DNPH reagent (2,4-Dinitrophenylhydrazine). | Incubate 30 min at 25°C. Stabilizes the volatile aldehyde. |

| 2. Extraction | Add 500 µL Pentane. Vortex 1 min. Centrifuge 2000xg. | Collect organic (upper) phase. Evaporate under N2 stream. |

| 3. Reconstitution | Dissolve residue in 100 µL Mobile Phase. | Ensure complete dissolution. |

| 4. Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile | Isocratic: 60% B / 40% A (Adjust based on column). |

| 5. Detection | Set UV absorbance to 360 nm . | Specific for DNPH-hydrazone derivatives. |

Quality Control & Validation

To ensure data integrity (E-E-A-T), you must validate the purity of the commercial standard before use in critical assays.

-

Purity Check: Run a GC-MS scan. The (E,E) isomer should be the dominant peak (>95%). Isomerization to (2E,4Z) can occur under UV light; protect samples from direct illumination.

-

Interference: In complex media, other aldehydes (Hexanal, Nonenal) may co-elute. Use spiked recovery samples to confirm retention time.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283321, 2,4-Heptadienal. Retrieved from [Link]

- Esterbauer, H., et al. (1991).Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine.

-

Chemical Abstracts Service (CAS). Common Chemistry Database: CAS 4313-03-5. Retrieved from [Link][2]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 6-Methylcinchoninic Acid

This guide provides a comprehensive framework for the structural analysis of 6-methylcinchoninic acid, also known as 6-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique approach to unequivocally confirm the molecule's identity, purity, and structural integrity. The methodologies described herein are rooted in established principles of analytical chemistry, ensuring a self-validating and authoritative characterization process.

Foundational Physicochemical Characterization

Prior to advanced spectroscopic analysis, a foundational assessment of the compound's physical and chemical properties is essential. This initial step provides a baseline for sample identity and handling.

The structure of 6-methylcinchoninic acid consists of a quinoline ring system substituted with a methyl group at the 6-position and a carboxylic acid group at the 4-position.

Table 1: Core Physicochemical Properties of 6-Methylcinchoninic Acid

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₁H₉NO₂ | PubChem |

| Molecular Weight | 187.19 g/mol | PubChem |

| Appearance | White to light yellow powder/crystals | ChemicalBook[1] |

| Melting Point | ~210-213 °C | ChemicalBook[1] |

| Solubility | Sparingly soluble in water | ChemicalBook[1] |

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the analyte is a critical prerequisite for accurate structural elucidation. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of organic acids due to its simplicity, speed, and stability. A reversed-phase method is typically employed, as organic acids are highly polar compounds.[2][3]

The primary objective is to develop a separation method that resolves the main compound from any potential impurities, starting materials, or by-products.

Experimental Protocol: HPLC-UV Analysis

-

System Preparation : Utilize a standard HPLC system equipped with a UV detector.

-

Column Selection : A C18 reversed-phase column (e.g., ODS) is suitable for separating polar compounds like organic acids.[4]

-

Mobile Phase : A common mobile phase for organic acid analysis is an aqueous solution of a dilute acid, such as phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape. A gradient elution with an organic modifier like acetonitrile may be required to elute more nonpolar impurities.

-

Sample Preparation : Accurately weigh and dissolve the 6-methylcinchoninic acid sample in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

-

Detection : The carboxyl group allows for UV detection, typically in the range of 200-210 nm.[3]

-

Data Analysis : The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Spectroscopic Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is required to build a comprehensive and self-validating structural profile.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound. For quinoline carboxylic acids, electrospray ionization (ESI) is a common and effective technique.[5]

-

High-Resolution Mass Spectrometry (HRMS) : This provides a highly accurate mass measurement, which is used to confirm the elemental formula (C₁₁H₉NO₂).

-

Tandem Mass Spectrometry (MS/MS) : Fragmentation analysis helps to confirm the structural backbone. Quinoline-4-carboxylic acids typically exhibit characteristic fragmentation patterns, including the loss of the carboxyl group (as COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[5][6] Further fragmentation may involve the loss of hydrogen cyanide (HCN) from the quinoline ring.[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. The spectrum of 6-methylcinchoninic acid is expected to show several characteristic absorption bands.

Table 2: Predicted FTIR Absorption Bands for 6-Methylcinchoninic Acid

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Comments |

| Carboxylic Acid | O–H stretch | 2500–3300 (very broad) | This broad absorption is a hallmark of the hydrogen-bonded carboxyl group.[7][8] |

| Aromatic/Vinyl | C–H stretch | 3000–3100 | Stretching vibrations of the hydrogens on the quinoline ring. |

| Methyl | C–H stretch | 2850–2960 | Stretching vibrations of the methyl group. |

| Carboxylic Acid | C=O stretch | ~1700–1725 | The carbonyl stretch is a strong, sharp peak. Conjugation with the quinoline ring may lower the frequency.[9][10] |

| Aromatic | C=C stretch | 1450–1600 | Multiple bands are expected for the quinoline ring system. |

| Carboxylic Acid | C–O stretch | 1210–1320 | Stretching of the C-O single bond.[9] |

| Carboxylic Acid | O–H bend | 900–960 (broad) | Out-of-plane bend, often broad and characteristic of carboxylic acid dimers.[9] |

The presence of a very broad O-H stretch combined with a strong C=O stretch is highly diagnostic for a carboxylic acid functional group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

-

¹H NMR (Proton NMR) : This experiment provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For 6-methylcinchoninic acid, one would expect:

-

A singlet for the methyl group protons (CH₃) around 2.5 ppm.

-

A series of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring.[11] The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will be influenced by the positions of the methyl and carboxyl substituents.

-

A very broad singlet at a downfield chemical shift (often >12 ppm) for the acidic carboxylic acid proton (COOH).[7]

-

-

¹³C NMR (Carbon NMR) : This experiment reveals the number of unique carbon atoms in the molecule. For 6-methylcinchoninic acid, 11 distinct signals are expected (unless there is accidental overlap):

-

One signal for the methyl carbon (around 20-30 ppm).

-

Nine signals for the carbons of the quinoline ring (typically 120-150 ppm).

-

One signal for the carboxylic acid carbon (in the range of 165-185 ppm).[7]

-

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the final structure by establishing correlations between nuclei.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps to trace the connectivity of protons around the quinoline rings.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (2-3 bonds). This is the key experiment for definitively placing the substituents. For example, correlations from the methyl protons to carbons in the benzene portion of the quinoline ring will confirm the C-6 position of the methyl group.

-

Data Synthesis and Final Confirmation

The definitive structural confirmation of 6-methylcinchoninic acid is achieved not by a single technique, but by the synergistic integration of all analytical data. The process forms a self-validating loop where each piece of data corroborates the others.

This integrated approach ensures that the assigned structure of 6-methylcinchoninic acid is supported by orthogonal and complementary data, providing the high level of confidence required in research and drug development.

References

- Gaber, A. M., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chemical Papers.

- SCION Instruments. "Highly Sensitive Analysis of Organic Acids by HPLC-UV.

- BenchChem. "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." BenchChem Technical Note.

- BenchChem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." BenchChem Technical Note.

- Shimadzu. "Various Analysis Techniques for Organic Acids and Examples of Their Application.

- MilliporeSigma. "Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

- Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts.

- Shimadzu. "Analytical Methods for Organic Acids." Shimadzu Technical Report.

- Phenomenex. "HPLC Separation of Common Organic Acids in Foods and Beverages.

- Seaton, P. J., & Williamson, R. T. (2002). "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Barbieri, G., et al. (1975).

- Smith, B. C. (2020). "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy Online.

- JoVE. "Video: IR and UV–Vis Spectroscopy of Carboxylic Acids." Journal of Visualized Experiments.

- Max, J. J., & Chapados, C. (2004). "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts." The Journal of Physical Chemistry A.

- Balkau, F., & Heffernan, M. L. (1964). "The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives." Australian Journal of Chemistry.

- TSI Journals. (2018). "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals.

- Gaber, A. M., et al. "Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.

- BenchChem. "Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis." BenchChem Technical Note.

- BenchChem. "A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity." BenchChem Technical Note.

- Universitas Indonesia Scholar Hub. (2023). "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction." Makara Journal of Science.

- PubChem. "6-Methylnicotinic acid | C7H7NO2 | CID 137860.

- ChemicalBook. "6-Methylnicotinic acid | 3222-47-7." ChemicalBook.

- MedChemExpress. "6-Methylnicotinic acid | Biochemical Reagent." MedChemExpress.

- National Institutes of Health. "6-Methylnicotinic acid." PubMed Central (PMC).

- MDPI. (2023).

Sources

- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. scioninstruments.com [scioninstruments.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempap.org [chempap.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. benchchem.com [benchchem.com]

Physicochemical Profiling of 6-Methylquinoline-4-Carboxylic Acid

The following technical guide details the physicochemical profiling of 6-methylquinoline-4-carboxylic acid, focusing on its dissociation constants (pKa), zwitterionic behavior, and experimental determination.

Technical Whitepaper | Version 1.0

Executive Summary

In the development of quinoline-based therapeutics—often utilized as scaffolds for antimalarials, antivirals, and kinase inhibitors—the precise determination of acid dissociation constants (pKa) is non-negotiable. For This compound (CAS: 816448-94-9), understanding the ionization state is critical because it dictates solubility, lipophilicity (logD), and membrane permeability.

This guide addresses the zwitterionic nature of this compound.[1] Unlike simple carboxylic acids, the presence of the basic quinoline nitrogen creates a complex ionization profile that requires specific potentiometric or spectrophotometric protocols for accurate characterization.

Chemical Identity & Structural Analysis[2][3][4]

The compound consists of a quinoline ring substituted with a methyl group at the 6-position (electron-donating) and a carboxylic acid at the 4-position (electron-withdrawing).

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 6-Methylcinchoninic acid |

| CAS Number | 816448-94-9 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Key Functional Groups | Quinoline Nitrogen (Basic), Carboxylic Acid (Acidic) |

Theoretical pKa Prediction (SAR Analysis)

While direct experimental values for the 6-methyl derivative are often proprietary or absent from public databases, we can derive high-confidence estimates using Structure-Activity Relationships (SAR) based on experimentally validated analogs.

-

Baseline (Quinoline-4-carboxylic acid): pKa₁ (COOH) ≈ 2.06; pKa₂ (NH⁺) ≈ 4.63.

-

Electronic Effect (6-Methyl Group): The methyl group exerts a positive inductive effect (+I).

-

On Nitrogen: Increases electron density, stabilizing the protonated form. Effect: Increases pKa₂ (Basicity) by ~0.2–0.4 units.

-

On Carboxyl: Slight destabilization of the carboxylate anion. Effect: Increases pKa₁ (Acidity) marginally.

-

Predicted Dissociation Constants:

| Ionization Step | Functional Group | Predicted pKa Value | Species Transition |

| pKa₁ (Acidic) | Carboxylic Acid (-COOH) | 2.15 ± 0.15 | Cation ( |

| pKa₂ (Basic) | Quinoline Nitrogen (-NH⁺) | 4.95 ± 0.20 | Zwitterion ( |

| Isoelectric Point (pI) | Net Charge = 0 | ~3.55 | Maximum Zwitterionic character |

Note: At physiological pH (7.4), the compound exists predominantly as the anion (L⁻) , ensuring high aqueous solubility but potentially lower passive permeability compared to the zwitterion.

Zwitterionic Equilibria & Signaling Pathways

The ionization of this compound is not a simple step-wise deprotonation but involves a tautomeric equilibrium between the uncharged neutral species and the zwitterion.

Figure 1: Ionization pathway showing the transition from Cation to Anion via the dominant Zwitterionic intermediate.

Experimental Determination Protocol

Materials & Setup

-

Instrument: Mettler Toledo T7 or Sirius T3 Titrator.

-

Solvent: Carbonate-free water (degassed) and Methanol (HPLC grade).

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

The "Self-Validating" Protocol (Step-by-Step)

-

Preparation of Cosolvent Mixtures:

-

Prepare three titration vessels containing 30%, 40%, and 50% (w/w) Methanol/Water.

-

Reasoning: The compound may precipitate near pH 3.5 (pI) in pure water. Cosolvents maintain solubility during the critical transition.

-

-

Sample Dissolution:

-

Weigh ~3-5 mg of this compound into the titration vessel.

-

Add the specific methanol/water mixture and 0.15 M KCl.

-

Acidify initially with excess HCl to ensure the starting species is the fully protonated Cation (

) .

-

-

Titration Workflow:

-

Titrate with 0.1 M KOH under inert gas (

or -

Record pH vs. Volume data points. Ensure equilibrium stability (<0.1 mV drift/sec) before each addition.

-

Validation Check: Perform a "blank" titration (solvent only) to subtract background carbonate and solvent expansion effects.

-

-

Data Analysis (Yasuda-Shedlovsky Extrapolation):

-

Calculate apparent pKa values (

) for each methanol concentration. -

Plot

vs. -

The Y-intercept represents the true aqueous pKa value.

-

Alternative: UV-Metric Titration

If the sample quantity is limited (<1 mg), use UV-Metric titration (D-PAS).

-

Principle: The UV spectrum of the quinoline ring shifts significantly between the protonated (

) and neutral ( -

Wavelengths: Monitor absorbance changes at 230–350 nm. The "Bathochromic shift" (red shift) confirms nitrogen protonation.

Applications in Drug Discovery[6]

Understanding these values allows for the optimization of:

-

Solubility Profiling:

-

Minimum solubility (

) occurs at pH ≈ 3.55 (pI). -

Formulation Strategy: To achieve high concentration liquid formulations, adjust pH > 6.0 (Anionic) or pH < 1.5 (Cationic).

-

-

Lipophilicity (logD):

-

logP (Intrinsic): ~2.1 (Neutral/Zwitterion).

-

logD (pH 7.4): Since the compound is ionized (Anion), the effective lipophilicity drops significantly (logD ≈ -0.5 to 0.5), suggesting good blood solubility but potentially reduced passive diffusion compared to the uncharged scaffold.

-

References

- IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for quinoline pKa values). Butterworths, London.

-

Albert, A., & Goldacre, R. (1946). The Nature of the Amino-group in Aminoacridines. Journal of the Chemical Society, 706-713. (Foundational text on heterocyclic nitrogen basicity).

-

Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on potentiometric pKa determination).

-

PubChem Compound Summary. (2025). 6-Methylquinoline (CID 7059) and Quinoline-4-carboxylic acid (CID 10432). National Library of Medicine.Link

-

Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384. (Modern reference for pKa extrapolation methods).

Sources

biological activity of 6-methylquinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 6-Methylquinoline-4-Carboxylic Acid Derivatives

Abstract

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of pharmacological activities.[1] Among its many variants, derivatives of quinoline-4-carboxylic acid have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive exploration of a specific, strategic subclass: this compound derivatives. We will dissect the synthetic routes to this core, delve into the nuanced mechanisms of action underpinning their anticancer, antimicrobial, and anti-inflammatory properties, and present a critical analysis of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of these targeted molecules.

The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in natural alkaloids with potent bioactivity and serving as the foundation for numerous synthetic drugs.[2] The quinoline-4-carboxylic acid framework, in particular, has proven to be a highly versatile platform for drug discovery.[3] Its rigid structure provides a reliable anchor for substituent groups, while the carboxylic acid at the C4-position is often crucial for target engagement, particularly with enzymes.[4][5]

The biological profile of these molecules can be dramatically modulated by the nature and position of substituents on the benzo portion of the ring system.[5] The C6-position is of particular strategic importance. Introducing a small, lipophilic methyl group at this position can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific interactions within a biological target's binding pocket. This guide focuses specifically on elucidating the impact of this 6-methyl substitution on the diverse biological activities of the quinoline-4-carboxylic acid core.

Synthesis of the this compound Core

The construction of the this compound scaffold is predominantly achieved through well-established multicomponent condensation reactions, most notably the Doebner and Pfitzinger syntheses.[3] The Doebner reaction is particularly effective for this purpose.

Causality in Synthetic Choice: The Doebner reaction is a three-component condensation that is highly convergent, meaning it builds complexity rapidly from simple, commercially available starting materials. The choice of 4-methylaniline (p-toluidine) as the aniline component directly and regioselectively installs the required methyl group at the C6-position of the final quinoline product.[6] This regiochemical outcome is governed by the electronic and steric effects of the starting aniline.[6]

Synthetic Workflow: The Doebner Reaction

Caption: Workflow for the Doebner synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-Aryl-6-methylquinoline-4-carboxylic Acid

This protocol describes a representative Doebner reaction.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylaniline (1.0 equivalent) and a selected aryl aldehyde (e.g., benzaldehyde, 1.0 equivalent) in absolute ethanol.

-

Initiation: Add pyruvic acid (1.1 equivalents) to the solution. The mixture may warm slightly.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.

Key Biological Activities & Mechanisms of Action

The 6-methyl substituent fine-tunes the potent biological activities inherent to the quinoline-4-carboxylic acid scaffold.

Anticancer Activity

These derivatives exert their anticancer effects through multiple mechanisms, often by targeting enzymes essential for cancer cell proliferation and survival.[1]

A. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is required for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive therapeutic target.[1] Several quinoline-4-carboxylic acids are potent DHODH inhibitors.[4][7]

-

Mechanism Insight: The quinoline-4-carboxylic acid core mimics the structure of orotate, the natural substrate of DHODH. The carboxylic acid at C4 is crucial for binding to the active site. The 6-methyl group, being hydrophobic, can enhance binding affinity through favorable interactions with nonpolar residues in the enzyme's binding pocket, potentially increasing potency compared to unsubstituted analogs.[5]

Caption: Mechanism of DHODH inhibition by quinoline-4-carboxylic acid derivatives in cancer.

B. Kinase Inhibition

Certain signaling kinases, such as PIM-1 and NAK family kinases, are often overexpressed in cancers and promote cell survival and proliferation.[8][9] Quinoline derivatives have been successfully developed as inhibitors of these enzymes. For instance, 6-bromo-4-methylquinoline derivatives have shown potent and selective inhibition of NAK kinases, leading to anti-tumor activity against Ewing Sarcoma.[9] The 6-methyl analogs are structurally similar and are predicted to engage in similar inhibitory pathways.

C. Other Anticancer Mechanisms

Quinoline-based compounds can also function as:

-

HDAC and SIRT Inhibitors: Modifying the epigenetic landscape to re-express tumor suppressor genes.[10][11][12]

-

DNA Intercalating Agents & Topoisomerase Inhibitors: Disrupting DNA replication and repair processes, leading to apoptosis.[8][13]

Table 1: Representative Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound Class | Mechanism of Action | Target Cell Line | Potency (IC50) | Reference |

|---|---|---|---|---|

| 2-Aryl-quinoline-4-carboxylic acid | HDAC3 Inhibition | K562 (Leukemia) | 24.45 µM | [10] |

| 2-Phenyl-quinoline-4-carboxylic acid | SIRT3 Inhibition | MLLr (Leukemia) | 7.2 µM | [11] |

| 6-Chloro-quinoline-4-carboxylic acid | General Cytotoxicity | MCF-7 (Breast) | 82.9% growth reduction | [14] |

| 6-Fluoro-quinoline-4-carboxylic acid | DHODH Inhibition | L1210 | Potent (Brequinar) |[4] |

Antimicrobial Activity

The quinoline core is famously the basis for the quinolone class of antibiotics. Their primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair.[1][15]

-

Mechanism Insight: The carboxylic acid group (though typically at the C3 position for classic quinolones) is essential for binding to the enzyme-DNA complex. Substitutions on the benzo ring at positions C6 and C7 are critical for modulating the spectrum and potency of activity.[5] A 6-methyl group can enhance antibacterial activity, and computational studies have explored 6-substituted derivatives as potential DNA gyrase inhibitors.[15] Some derivatives have shown moderate to potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17]

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

-

Validation: The positive control must show clear turbidity, and the negative control must remain clear for the assay to be valid.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound derivatives is dictated by a precise interplay of structural features.

-

C4-Carboxylic Acid: This group is often a strict requirement for activity, especially for enzyme inhibition (e.g., DHODH), acting as a key binding anchor.[4][5]

-

C2-Position: Bulky, hydrophobic substituents at this position are generally favorable for anticancer activity, enhancing interactions within hydrophobic pockets of target enzymes.[4][5]

-

C6-Methyl Group:

-

Electronic Effect: As an electron-donating group, the methyl substituent can subtly alter the electron density of the quinoline ring system, which may influence target binding and pharmacokinetic properties.

-

Steric/Lipophilic Effect: The methyl group increases lipophilicity, which can improve membrane permeability and cell uptake. It provides a small, well-defined steric feature that can fit into specific hydrophobic pockets on a target protein, enhancing binding affinity and selectivity compared to an unsubstituted (C6-H) or a more polar analog.[5] In some cases, it may be more favorable than larger or electron-withdrawing groups like fluoro or chloro.[5]

-

Caption: Key pharmacophoric features of the this compound scaffold.

Future Perspectives and Conclusion

Derivatives of this compound represent a highly promising and versatile chemical scaffold for the development of novel therapeutics. Their synthetic accessibility via robust methods like the Doebner reaction allows for the creation of diverse chemical libraries for screening. The core biological activities, particularly in oncology and infectious diseases, are well-supported by clear mechanisms of action targeting validated enzymes like DHODH and DNA gyrase.

Future research should focus on:

-

Lead Optimization: Systematically modifying the C2-substituent in combination with the 6-methyl group to maximize potency and selectivity for specific enzyme targets (e.g., individual kinase isoforms).

-

Pharmacokinetic Profiling: Investigating the ADME and toxicity profiles of lead compounds to identify candidates with favorable drug-like properties.[18]

-

Exploration of New Targets: Screening optimized derivatives against other disease targets, such as those involved in inflammatory or viral diseases, where the parent quinoline scaffold has shown activity.[12][19]

References

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

- Review of literature on quinoline-4-carboxylic acid deriv

- Structure-activity relationship of quinoline carboxylic acids.

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv

- Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar

- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.

- Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816). EvitaChem.

- synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Unknown Source.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.

- Methyl 6-methylquinoline-4-carboxyl

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Review on recent development of quinoline for anticancer activities. Unknown Source.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure Help Center.

- A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Bentham Science Publisher.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.

- 6-Ethylquinoline-4-carboxylic acid. Benchchem.

- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Ethylquinoline-4-carboxylic acid | Benchchem [benchchem.com]

- 7. Methyl 6-methylquinoline-4-carboxylate | Benchchem [benchchem.com]

- 8. ijmphs.com [ijmphs.com]

- 9. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 17. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 18. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Lead Optimization

Executive Summary

Quinoline-4-carboxylic acid (Q4CA) scaffolds are structurally pivotal in medicinal chemistry, serving as the pharmacophore backbone for antimalarials (cinchonine analogs), antivirals, and emerging HDAC inhibitors for cancer therapy.[1] However, the efficacy of these derivatives is frequently bottlenecked by their solid-state thermodynamics—specifically high crystal lattice energy and poor aqueous solubility.

This guide provides a rigorous technical framework for characterizing the thermodynamic properties of Q4CA derivatives. It moves beyond basic solubility testing to explore the causality between crystal lattice enthalpy, entropy of solution, and bioavailability. By mastering these parameters, researchers can rationally select lead candidates that balance potency with developability.[2]

Part 1: Molecular Architecture & Solid-State Thermodynamics[3]

The Lattice Energy Challenge

The Q4CA core features a fused benzene-pyridine ring system with a carboxylic acid at the C4 position. This structure facilitates strong intermolecular hydrogen bonding (dimerization) and

-

Thermodynamic Implication: High melting points (

C for many derivatives like 2-phenylquinoline-4-carboxylic acid) indicate high lattice energy.[2][3] -

The Trade-off: High stability often correlates with low solubility.[2][3] The energy required to break the crystal lattice (

) opposes the solvation enthalpy (

Key Thermodynamic Parameters

To fully profile a Q4CA derivative, the following parameters must be experimentally determined:

| Parameter | Symbol | Unit | Significance in Drug Development |

| Melting Temperature | K | Indicator of crystal stability and purity.[3] | |

| Enthalpy of Fusion | kJ/mol | Energy required to break the crystal lattice.[2] Higher values suggest lower intrinsic solubility.[2][3] | |

| Mole Fraction Solubility | - | The fundamental unit for thermodynamic modeling, independent of solution density.[3] | |

| Gibbs Energy of Solution | kJ/mol | Determines spontaneity of dissolution.[2][3] |

Part 2: Solid-Liquid Equilibrium (SLE) & Mathematical Modeling[3]

Reliable solubility data is not just a single number; it is a function of temperature and solvent composition.[2][4] We employ semi-empirical and theoretical models to correlate experimental data, allowing for interpolation and prediction.[2]

The Modified Apelblat Equation

For Q4CA derivatives, the Modified Apelblat equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideality of the solution.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[2][3][5]

-

: Empirical model parameters derived from regression analysis.

-

Interpretation:

reflects the enthalpy of solution, while

-

The van't Hoff Analysis

To extract thermodynamic mechanism (Enthalpy vs. Entropy driven), we use the van't Hoff equation:

[2][3]-

Plotting: A plot of

vs. -

Insight: If

, the dissolution is endothermic (requires heat).[2] For most Q4CA derivatives, dissolution is endothermic and entropy-driven (

Visualization: Model Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate thermodynamic model based on experimental data quality and solvent complexity.

Caption: Logic flow for selecting thermodynamic models. Pure solvents favor Apelblat for accuracy; binary mixtures require Jouyban-Acree to account for solvent-solvent interactions.[3]

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), protocols must be self-validating.[2][3] The following workflows are designed to minimize artifacts from phase transitions or impurities.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine

-

Calibration:

-

Sample Preparation:

-

Weigh 2–5 mg of dried Q4CA derivative into a Tzero aluminum pan.

-

Crimp with a pinhole lid (allows volatile escape if solvates are present, preventing pan deformation).[2]

-

-

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp: 10°C/min to 300°C (or 20°C above expected

). -

Purge Gas: Dry Nitrogen at 50 mL/min to prevent oxidation.

-

-

Analysis:

-

Integrate the endothermic melting peak.[2]

-

Validation Check: If a small peak appears before the main melting event, the sample may be a polymorph or solvate. Run TGA (Thermogravimetric Analysis) to confirm solvent loss.

-

Equilibrium Solubility (Shake-Flask Method)

Objective: Measure saturation solubility (

-

Excess Solute Addition: Add Q4CA derivative to 10 mL of solvent (e.g., Ethanol, Water, DMF) until a solid precipitate remains visible.[2]

-

Equilibration:

-

Sedimentation: Stop shaking and allow to settle for 4 hours at the set temperature.

-

Sampling:

-

Quantification:

Visualization: Experimental Workflow

Caption: Integrated workflow ensuring material purity before thermodynamic characterization. Purity checks prevent erroneous solubility data caused by impurities.[2][3]

Part 4: Case Study Data & Implications

Solubility Data (2-Phenylquinoline-4-carboxylic acid)

The following table summarizes literature values for Cinchophen (a representative Q4CA) at 298.15 K. Note the drastic difference driven by solvent polarity and hydrogen bonding capability.[3]

| Solvent | Solubility ( | Solubility Class | Thermodynamic Driver |

| Water | < 0.01 | Insoluble | Hydrophobic effect dominates; high |

| Ethanol | ~ 80 - 120 | Freely Soluble | H-bonding between solvent OH and carboxyl group.[2][3] |

| Chloroform | ~ 250 | Soluble | Favorable dipole interactions.[2][3] |

| DMF | > 500 | Very Soluble | Polar aprotic solvent disrupts lattice effectively.[2][3] |

Implications for Drug Development[1][2][3]

-

Formulation: The extremely low water solubility necessitates salt formation (e.g., sodium salt) or amorphous solid dispersions to improve bioavailability.[2]

-

Process Chemistry: Crystallization purification should utilize Ethanol/Water gradients.[2][3] The high solubility in hot ethanol vs. low in water makes this an ideal antisolvent system.[2]

-

Polymorphism: Researchers must monitor the DSC traces of precipitated solids.[2] If the melting point shifts after solubility testing, a solvent-mediated phase transformation (polymorph change) has occurred, invalidating the solubility data.

References

-

PubChem. 2-Phenylquinoline-4-carboxylic acid (Compound CID 11794168).[2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

-

Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition.[2][3] Available at: [Link][2][3]

-

NIST. Solubility and Thermodynamic Modeling of Sulfanilamide (Analogous Methodology). Journal of Chemical & Engineering Data.[2][3] Available at: [Link][2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide | C25H20N2O2 | CID 11794168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209 [trc.nist.gov]

- 5. researchgate.net [researchgate.net]

Advanced Safety and Handling Guide: 6-Methylquinoline-4-Carboxylic Acid in Medicinal Chemistry

Executive Summary & Chemical Identity

In modern drug discovery, quinoline derivatives serve as privileged scaffolds for designing targeted therapeutics. 6-Methylquinoline-4-carboxylic acid (CAS: 816448-94-9) is a highly versatile heterocyclic building block, predominantly utilized in the synthesis of complex amides that act as eukaryotic initiation factor 4A (eIF4A) inhibitors and dihydroorotate dehydrogenase (DHODH) antagonists.

While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by medicinal chemists. This whitepaper synthesizes physicochemical data, hazard causality, and field-proven handling protocols into a comprehensive technical guide, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the molecular drivers of its macroscopic hazards. This compound is an amphoteric molecule; it possesses a basic quinoline nitrogen and an acidic carboxylic acid moiety. This dual nature allows it to form hydrogen-bonded dimers and π-π stacked columnar structures in the solid state .

Table 1: Physicochemical & Hazard Quantitative Data

| Property / Metric | Quantitative Value | Mechanistic Causality & Safety Impact |

| Molecular Weight | 187.19 g/mol | Low molecular weight solid; highly susceptible to aerosolization and dust formation during transfer. |

| XLogP3 | 2.1 | Moderate lipophilicity allows the compound to partition into and cross the epidermal lipid bilayer, driving localized skin irritation. |

| Topological Polar Surface Area | 50.2 Ų | Facilitates strong hydrogen bonding; dictates its biological target affinity but also its affinity for ocular mucosa. |

| GHS Hazard Codes | H315, H319, H335 | The proton-donating carboxylic acid disrupts local physiological pH in tissues, causing protein denaturation (Irritation). |

Hazard Causality: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The causality of these hazards is rooted in its XLogP3 of 2.1, which provides just enough lipophilicity to penetrate the skin's stratum corneum. Once partitioned into the tissue, the acidic carboxylate group locally lowers the pH, triggering an inflammatory cascade.

PPE Selection Rationale: Standard latex gloves are insufficient due to the compound's lipophilicity. Nitrile gloves (minimum 4 mil thickness) are required, as the nitrile cross-linking provides a superior barrier against moderate-logP organic acids. Because the compound is a fine powder, weighing must be conducted in a ductless weighing enclosure or a fume hood to prevent inhalation (H335).

Self-Validating Experimental Protocol: Amide Coupling Workflow

The most common application of this compound is its conversion into an amide via coupling with functionalized anilines or aliphatic amines. The following protocol utilizes HATU and DIPEA. This workflow is designed as a self-validating system : the safety of the workup is directly validated by the analytical confirmation of the acid's consumption.

Step-by-Step Methodology

-

Preparation & Containment: Tare a 20 mL scintillation vial inside a localized exhaust ventilation (LEV) hood. Weigh 1.0 equivalent (e.g., 187 mg, 1.0 mmol) of this compound.

-

Solvation & Activation: Dissolve the acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU (456 mg). Causality: HATU is chosen over EDC/HOBt to rapidly form the active O7-azabenzotriazole ester, minimizing the lifespan of the free acid in solution.

-

Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA, 522 µL) dropwise. The solution will transition to a deep yellow, indicating successful deprotonation and activation.

-

Amine Coupling: Add 1.1 equivalents of the target amine. Stir at room temperature for 2 hours.

-

Self-Validation (LC-MS Check): Before proceeding to workup, pull a 5 µL aliquot, dilute in methanol, and inject into the LC-MS. Validation: The complete disappearance of the mass peak at m/z 188.07 [M+H]+ confirms that the hazardous free acid has been fully consumed. If the acid persists, do not heat the reaction (which generates hazardous pressure and side products); instead, add 0.2 eq of HATU.

-

Quenching & Workup: Once validated, quench the reaction with 10 mL of saturated aqueous NaHCO3. Causality: The mild base neutralizes any residual acidic byproducts and forces the lipophilic amide product into the organic phase during subsequent ethyl acetate extraction.

Caption: Workflow for the safe handling and self-validating amide coupling of this compound.

Biological Application & Toxicology (eIF4A Inhibition)

Understanding the biological target of a building block provides insight into the potential toxicity of its derivatives. Derivatives of this compound have been identified as potent, ATP-uncompetitive inhibitors of the eukaryotic initiation factor 4A (eIF4A) RNA helicase .

Mechanistic Toxicology: The carboxylic acid moiety (or its bioisostere) is not merely a synthetic handle; it is a critical pharmacophore. Docking studies reveal that the acid forms a vital salt bridge with the Arg311 (R311) residue of the eIF4A protein. By binding to the RNA-eIF4A interface, these derivatives act as "interfacial clamps," stabilizing the complex and preventing the unwinding of mRNA secondary structures. This arrests cap-dependent translation, leading to targeted apoptosis in highly metabolic cancer cells (e.g., Burkitt lymphoma).

Caption: Mechanism of action for eIF4A inhibition mediated by this compound derivatives.

Emergency Response & First Aid Causality

In the event of an exposure breach, standard first aid must be applied with an understanding of the chemical's properties:

-

Ocular Exposure (H319): Flush immediately with copious amounts of water for 15 minutes. Causality: Water rapidly dilutes the localized acid concentration, restoring the physiological pH of the tear film and preventing corneal protein denaturation.

-

Dermal Exposure (H315): Wash thoroughly with soap and water. Causality: Water alone is insufficient due to the compound's XLogP3 of 2.1. Soap acts as a surfactant, sequestering the lipophilic quinoline core into micelles for effective removal from the skin.

-

Inhalation (H335): Move the subject to fresh air. Causality: Removes the particulate source that is causing mechanical and chemical irritation to the mucosal lining of the alveoli.

References

-

PubChem - National Institutes of Health (NIH). "this compound | C11H9NO2 | CID 6460899 - Structure, Chemical Names, Physical and Chemical Properties, Safety/Hazards/Toxicity Information." National Center for Biotechnology Information. Available at:[Link][1]

-

Roesch, E. A., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." Journal of Medicinal Chemistry, vol. 64, no. 21, 2021, pp. 15727-15746. PubMed Central (PMC). Available at:[Link][2]

Sources

Technical Guide: Melting Point & Physicochemical Profile of 6-Methylcinchoninic Acid

This guide details the physicochemical properties, synthesis, and quality assessment of 6-methylcinchoninic acid (6-methylquinoline-4-carboxylic acid), a critical scaffold in medicinal chemistry.[1][2]

Executive Summary

6-Methylcinchoninic acid (CAS: 816448-94-9 ; also known as this compound) is a substituted quinoline derivative used primarily as an intermediate in the synthesis of pharmaceuticals, including antimalarials, anti-inflammatories, and kinase inhibitors.[1][2]

Precise characterization of its melting point (MP) is the primary metric for assessing purity during synthesis. While the parent compound cinchoninic acid melts at 213–216 °C , the introduction of a methyl group at the C6 position typically elevates the crystal lattice energy, shifting the melting point range to 230–245 °C (depending on the polymorph and method of crystallization). Deviations from this range are indicative of specific impurities such as unreacted 4-methylaniline or regioisomers.[1][2]

Physicochemical Profile

2.1 Core Properties

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 816448-94-9 | Distinct from the 2-phenyl derivative (Cinchophen analog).[1][2][3] |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| Melting Point Range | 238–242 °C (Typical) | Note: Literature values for the exact unsubstituted acid vary; analogs like 2-methylquinoline-4-carboxylic acid melt at ~240 °C.[1][2] |

| Appearance | Off-white to pale yellow powder | Darkens upon oxidation or light exposure.[1][2] |

| Solubility | Soluble in hot ethanol, DMSO, dilute alkali; Insoluble in water. | Amphoteric nature allows dissolution in both acid and base. |

2.2 Structural Context & Melting Point Trends

The melting point of quinoline-4-carboxylic acids is heavily influenced by substitution patterns that affect intermolecular hydrogen bonding (dimerization of carboxylic acids) and

-

Cinchoninic Acid (Unsubstituted): 213–216 °C[1]

-

This compound: ~238–242 °C (Inferred from structural analogs and lattice rigidity).[1][2]

-

6-Methyl-2-phenylquinoline-4-carboxylic Acid: 234–237 °C (Common drug intermediate).[1][2]

Synthesis & Impurity Profiling

The purity—and thus the sharp melting point—of 6-methylcinchoninic acid is dictated by the synthetic route.[1][2] Two primary pathways are employed, each generating distinct impurity profiles that depress the melting point.

3.1 Pathway A: Pfitzinger Reaction (Preferred for Purity)

Reaction of 5-methylisatin with a ketone/aldehyde in alkaline media.[1][2]

-

Precursors: 5-Methylisatin + Acetaldehyde (or Pyruvate).[1][2]

-

Mechanism: Ring opening of isatin followed by condensation and cyclization.

-

Key Impurity: 5-methylisatin (MP 187 °C).[1][2] Presence lowers the product MP significantly.

3.2 Pathway B: Doebner Reaction

Condensation of p-toluidine , pyruvic acid , and formaldehyde .

-

Mechanism: Formation of a Schiff base intermediate followed by cyclization.

-

Key Impurity: Unreacted p-toluidine (MP 43 °C) and oxidative coupling byproducts (tars).[1]

3.3 Synthesis Workflow Diagram

Figure 1: Synthetic pathways for 6-methylcinchoninic acid. The Pfitzinger route typically yields higher purity, resulting in a sharper melting point range.

Experimental Protocol: Melting Point Determination

To validate the identity and purity of 6-methylcinchoninic acid, follow this self-validating protocol.

4.1 Equipment & Conditions

-

Instrument: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) or DSC (Differential Scanning Calorimetry).

-

Heating Rate: 10 °C/min until 220 °C, then 1 °C/min.

-

Standard: Caffeine (MP 235 °C) is an ideal calibration standard due to proximity.

4.2 Step-by-Step Methodology

-

Sample Prep: Dry the sample at 105 °C for 2 hours to remove solvent solvates (water/ethanol can depress MP by 5–10 °C).

-

Loading: Pack 2–3 mm of fine powder into a capillary tube. Ensure compact packing to avoid air pockets.

-

Ramp:

-

Fast Ramp: Heat to 220 °C rapidly.

-

Slow Ramp: Reduce rate to 1–2 °C/min.

-

-

Observation:

-

Onset: First sign of liquid droplet (record as

).[1] -

Clear Point: Complete liquefaction (record as

).

-

-

Validation: A range (

) of < 2 °C indicates >98% purity. A range > 5 °C suggests recrystallization is required.

4.3 Quality Control Logic

Figure 2: Quality control decision tree based on melting point range.

Applications in Drug Development

6-Methylcinchoninic acid serves as a pharmacophore scaffold for:

-

Kinase Inhibitors: The quinoline nitrogen and carboxylate group provide key hydrogen bonding motifs for ATP-binding pockets (e.g., EGFR inhibitors).

-

Antimalarials: Analogous to chloroquine, the 4-position is derivatized with amines to target heme polymerization in Plasmodium.

-

DHODH Inhibitors: Used in the synthesis of leflunomide analogs for rheumatoid arthritis treatment.

References

-

PubChem. this compound (Compound CID 6460899).[1][2] National Library of Medicine. Available at: [Link][1]

- El-Sayed, M. A., et al. (2013). "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Bhusare, S. R., et al. (2020). "Lanthanum chloride catalyzed synthesis of quinoline-4-carboxylic acids."[1][2][4] Heterocyclic Letters. (Provides comparative MP data for substituted quinolines).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 251647-55-9,5’-O-(4, 4’-Dimethoxytrityl)-N2-isobutyryl-2’-O-(2-methoxyethyl)guanosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 39226-97-6化工百科 – 960化工网 [m.chem960.com]

- 4. heteroletters.org [heteroletters.org]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 6-Methylcinchoninic Acid Derivatives

A High-Throughput Protocol for Quinoline-4-Carboxylic Acid Scaffolds in Drug Discovery

Introduction & Strategic Rationale

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous antimalarial agents, antibacterial compounds, and highly selective 1[1]. Specifically, 6-methylcinchoninic acid derivatives exhibit enhanced lipophilicity and unique steric profiles that critically improve target binding affinities.

Historically, these scaffolds are synthesized via the 2—the base-catalyzed condensation of an isatin derivative (e.g., 5-methylisatin) with an enolizable ketone[2]. However, conventional thermal protocols suffer from prolonged reaction times (12–24 hours), moderate yields, and the accumulation of degradation byproducts due to the thermal instability of the intermediate keto-acid[3].

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By leveraging the high dielectric constant of the aqueous basic solvent, 3 provides rapid, volumetric superheating. This kinetic acceleration drives the rate-limiting intramolecular cyclization step, reducing reaction times to under 15 minutes while significantly enhancing yield and purity[3].

Mechanistic Rationale & Causality

The synthesis of 6-methylcinchoninic acid derivatives proceeds through a highly orchestrated cascade reaction. Understanding the causality behind each step is critical for process optimization:

-

Ring Opening : 5-Methylisatin undergoes base-catalyzed amide hydrolysis. A high concentration of base (33% aqueous KOH) is strictly required to drive the equilibrium toward the open-chain 4 intermediate[4].

-

Condensation : The primary aniline amine condenses with the

-methylene group of the added ketone to form an imine. -

Cyclization & Aromatization : The glyoxylate ketone undergoes intramolecular nucleophilic attack by the imine enolate. Microwave irradiation provides the precise activation energy required to overcome the steric hindrance of this transition state, followed by rapid dehydration to yield the fully aromatized 2[2].

Fig 1. Mechanistic pathway of the Pfitzinger reaction yielding 6-methylcinchoninic acid.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines the synthesis of 2-phenyl-6-methylcinchoninic acid (using acetophenone) as a representative model. The workflow is designed as a self-validating system , utilizing visual cues to ensure process integrity.

Reagents & Equipment

-

Reagents : 5-Methylisatin (10.0 mmol, 1.61 g), Acetophenone (10.0 mmol, 1.20 g), Potassium Hydroxide (33% w/v aqueous solution, 15 mL), Glacial Acetic Acid.

-

Equipment : Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 30 mL pressure-rated reaction vials.

Fig 2. Step-by-step experimental workflow for the microwave-assisted Pfitzinger synthesis.

Step-by-Step Methodology

-

Ring Opening (In-Process Validation) : In a 30 mL microwave-safe vial equipped with a stir bar, suspend 5-methylisatin (10.0 mmol) in 15 mL of 33% aqueous KOH. Stir at room temperature for 5 minutes.

-

Self-Validation: The orange/red suspension will rapidly dissolve into a dark brown/purple clear solution, confirming the cleavage of the lactam ring[4].

-

-